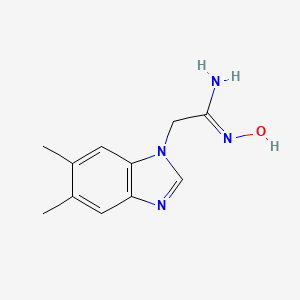

(1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a related compound, “(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride”, the SMILES string isCC1=C(C)C=C2C(N(CC(O)=O)C=N2)=C1.Cl and the InChI key is JOAXRJJIZQTASK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its form, molecular formula, and other related properties. For a related compound, “(5,6-Dimethyl-1H-benzimidazol-1-yl)acetic acid hydrochloride”, it is a solid and its linear formula isC11H13O2N2Cl1 .

Scientific Research Applications

Medicinal Chemistry Applications

- Benzimidazole derivatives, including 5,6-dimethylbenzimidazole, are integral components in several antihelminthic, antacid, and antibacterial drugs. Their interaction with DNA and interference in DNA-associated processes make them significant in medicinal research (Bhattacharya & Chaudhuri, 2008).

- In the field of cancer research, novel benzimidazole-based Schiff base copper(II) complexes have shown potential in binding with DNA, causing cellular DNA lesions, and exhibiting cytotoxic effects against various cancer cell lines, highlighting their potential as therapeutic agents (Paul et al., 2015).

Material Science and Corrosion Inhibition

- Benzimidazole derivatives have demonstrated efficacy as corrosion inhibitors for metals like iron in acidic environments. Their ability to adsorb on metal surfaces and suppress corrosion processes makes them valuable in industrial applications (Khaled, 2003).

Agricultural Applications

- In agriculture, benzimidazole derivatives like carbendazim have been used in the formulation of nanoparticles for the controlled release of fungicides. This approach reduces environmental toxicity and improves the efficiency of fungicidal action (Campos et al., 2015).

Pharmaceutical Development

- The exploration of benzimidazole compounds in the development of new drugs for diseases such as prostate cancer has been significant. Structural modifications of these compounds can modulate their biological activity, offering pathways for the development of novel therapeutics (Purushottamachar et al., 2013).

Antimicrobial and Antifungal Properties

- Synthesis and characterization of novel benzimidazole derivatives have shown promising results in antimicrobial and antifungal activities, indicating their potential in combating various microbial and fungal infections (Vlaović et al., 1992).

Chemical Synthesis and Drug Design

- Benzimidazole derivatives are used as building blocks in the synthesis of biologically active compounds. Their structural versatility allows for the creation of a wide range of compounds with varied biological activities, making them valuable in drug discovery and design (Cruz et al., 2023).

Safety and Hazards

properties

IUPAC Name |

2-(5,6-dimethylbenzimidazol-1-yl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O/c1-7-3-9-10(4-8(7)2)15(6-13-9)5-11(12)14-16/h3-4,6,16H,5H2,1-2H3,(H2,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORNSYVIZLNMKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1C)N(C=N2)C/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1Z)-2-(5,6-dimethyl-1H-benzimidazol-1-yl)-N'-hydroxyethanimidamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide hydrochloride](/img/structure/B2762224.png)

![5-(5-Bromo-6-methoxynaphthalen-2-yl)-3-(3,4-dimethoxyphenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2762226.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2762233.png)

![2-methyl-3,5-diphenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2762235.png)

![3-[2-[2-(6-Methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2762243.png)

![2-chloro-N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)-N-methylacetamide](/img/structure/B2762245.png)